N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 891123-37-8
VCID: VC11893498
InChI: InChI=1S/C21H17N3O2/c1-13-10-11-14(2)18(12-13)20-23-24-21(26-20)22-19(25)17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,1-2H3,(H,22,24,25)
SMILES: CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C21H17N3O2
Molecular Weight: 343.4 g/mol

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide

CAS No.: 891123-37-8

Cat. No.: VC11893498

Molecular Formula: C21H17N3O2

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide - 891123-37-8

Specification

CAS No. 891123-37-8
Molecular Formula C21H17N3O2
Molecular Weight 343.4 g/mol
IUPAC Name N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide
Standard InChI InChI=1S/C21H17N3O2/c1-13-10-11-14(2)18(12-13)20-23-24-21(26-20)22-19(25)17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,1-2H3,(H,22,24,25)
Standard InChI Key QHEYDAUAOGOBCR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC4=CC=CC=C43
Canonical SMILES CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC4=CC=CC=C43

Introduction

Structural Features and Molecular Properties

The compound’s structure comprises three distinct regions:

  • Naphthalene-1-carboxamide group: A bicyclic aromatic system with a carboxamide functional group at the 1-position, contributing to planar aromatic stacking interactions and hydrogen-bonding capabilities .

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This ring is known for its metabolic stability and electronic properties, which enhance interactions with biological targets .

  • 2,5-Dimethylphenyl substituent: A para-substituted benzene ring with methyl groups at the 2- and 5-positions, introducing steric bulk and hydrophobicity that may influence solubility and receptor binding .

Key molecular descriptors:

PropertyValue
IUPAC NameN-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide
Molecular FormulaC₂₁H₁₇N₃O₂
Molecular Weight343.4 g/mol
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC4=CC=CC=C43
InChIKeyQHEYDAUAOGOBCR-UHFFFAOYSA-N

The planar oxadiazole ring and extended naphthalene system suggest potential for intercalation with DNA or protein pockets, a feature observed in related anticancer agents .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is typically synthesized via cyclization reactions. A general approach involves:

  • Formation of the oxadiazole core: Cyclization of acylhydrazides or thiosemicarbazides using dehydrating agents like phosphorus oxychloride (POCl₃) or iodine . For example, reacting naphthalene-1-carboxylic hydrazide with 2,5-dimethylbenzoyl chloride in the presence of POCl₃ yields the oxadiazole intermediate .

  • Coupling reactions: Amide bond formation between the oxadiazole amine and naphthalene-1-carbonyl chloride under basic conditions .

Example reaction scheme:

Naphthalene-1-carbonyl chloride+5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amineBaseTarget Compound\text{Naphthalene-1-carbonyl chloride} + \text{5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine} \xrightarrow{\text{Base}} \text{Target Compound}

Reaction Conditions

  • Temperature: 80–120°C for cyclization steps .

  • Solvents: Dichloromethane, toluene, or ethanol .

  • Catalysts: Lewis acids (e.g., ZnCl₂) or oxidizing agents (e.g., I₂) .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • C=O stretch: 1680–1700 cm⁻¹ (carboxamide carbonyl) .

  • C=N stretch: 1600–1620 cm⁻¹ (oxadiazole ring) .

  • N–H bend: 3300–3400 cm⁻¹ (amide NH) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 8.2–7.3 ppm (m, 7H, naphthalene protons).

    • δ 7.1–6.9 ppm (m, 3H, dimethylphenyl protons) .

    • δ 2.4 ppm (s, 6H, methyl groups) .

  • ¹³C NMR:

    • δ 165 ppm (amide carbonyl) .

    • δ 155–160 ppm (oxadiazole C=N) .

Mass Spectrometry

  • Molecular ion peak: m/z 343.4 [M+H]⁺.

  • Fragmentation patterns include loss of CO (28 amu) and the dimethylphenyl group (119 amu) .

Comparative Data with Analogues

CompoundTarget Activity (IC₅₀)Reference
Target CompoundNot reported
5-(4-Chlorophenyl)-1,3,4-oxadiazole2.3 µM (Telomerase inhibition)
Naphthalene-1-carboxamide derivatives1.18 µM (Antiproliferative)

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